Due to its unique structure, 1,2,2,3,3-PMCPCA can be a useful building block for organic synthesis. Researchers have investigated its use in the creation of more complex molecules, including potential pharmaceuticals [].
The cyclopropane ring structure can influence the physical properties of molecules. Some studies have explored how 1,2,2,3,3-PMCPCA can be incorporated into polymers or other materials to achieve specific properties [].
Pentamethylcyclopropane-1-carboxylic acid is an organic compound characterized by the molecular formula and a molecular weight of approximately 156.22 g/mol. This compound features a cyclopropane ring with five methyl substituents and a carboxylic acid functional group. The specific arrangement of the methyl groups contributes to its unique structural properties, making it a point of interest in various chemical and biological studies. Its systematic name reflects its structure, highlighting the presence of the pentamethyl group attached to a cyclopropane core with a carboxylic acid functional group at one end .
Pentamethylcyclopropane-1-carboxylic acid can be synthesized through several methods:
This compound has potential applications in:
Interaction studies involving pentamethylcyclopropane-1-carboxylic acid focus on its behavior in biological systems and its interactions with proteins or membranes. While detailed studies are sparse, understanding how this compound interacts at the molecular level could provide insights into its potential biological roles and applications.
Several compounds share structural similarities with pentamethylcyclopropane-1-carboxylic acid. Here are some notable examples:
The uniqueness of pentamethylcyclopropane-1-carboxylic acid lies in its highly branched structure, which imparts distinctive steric and electronic properties compared to its analogs. This structural complexity may influence its reactivity and interactions significantly, making it an interesting subject for further investigation in both synthetic chemistry and biochemical applications.
The study of cyclopropane derivatives began in the early 20th century, with seminal work by Demyanov and others on ring-strain-driven reactivity. Cyclopropane carboxylic acids gained prominence in the 1960s as analogs of natural products, such as 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene biosynthesis in plants. Industrial interest surged with patents like CN104447293A (2014), which described scalable methods for synthesizing methylcyclopropane carboxylates via cyclopropylation of methacrylic acid derivatives using trihalides and phase-transfer catalysis.
A pivotal advancement was the development of perfluoroalkyl sulfone-mediated cyclopropanation, as disclosed in EP0021382A1 (2006), which enabled high-purity cyclopropane carboxylic acid derivatives through diene addition reactions. These methodologies laid the groundwork for synthesizing multisubstituted derivatives like pentamethylcyclopropane-1-carboxylic acid, though steric challenges necessitated further innovation.
Table 1: Key Milestones in Cyclopropane Carboxylic Acid Synthesis
The pentamethyl substitution pattern imposes distinct steric and electronic effects on the cyclopropane ring. Five methyl groups create a congested molecular environment, exacerbating ring strain (≈27 kcal/mol for unsubstituted cyclopropane). However, the electron-donating inductive effect of methyl groups partially offsets this strain by delocalizing electron density into the ring’s σ-framework, stabilizing the system.
Electronic Effects:
Comparative Reactivity:
Unlike simpler analogs (e.g., 1-methylcyclopropane-1-carboxylic acid), the pentamethyl derivative exhibits attenuated acidity (predicted pKa ≈ 4.8 vs. 2.5 for unsubstituted cyclopropane carboxylic acid) due to steric inhibition of resonance stabilization in the deprotonated form.
Synthetic Challenges:
Introducing five methyl groups requires precise control over cyclopropanation conditions. For example, the phase-transfer method in CN104447293A could be adapted using pentamethyl-substituted acrylates, though steric hindrance may necessitate elevated temperatures or prolonged reaction times.
Table 2: Substituent Effects on Cyclopropane Carboxylic Acid Properties
Substituent | Ring Strain (kcal/mol) | pKa | Preferred Reactivity Sites |
---|---|---|---|
None (parent compound) | 27.0 | 2.5 | Ring C–C bonds |
1-Methyl | 26.5 | 3.1 | Carboxyl group |
Pentamethyl | 25.8 | 4.8* | Carboxyl group |
*Estimated via computational modeling.
The synthesis of pentamethylcyclopropane-1-carboxylic acid begins with a suitably substituted acrylate or acrylonitrile. Building on the method in CN104447293A, pentamethylacrylic acid undergoes cyclopropylation using a trihalide (e.g., CHCl3) in the presence of a strong base (e.g., NaOH) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
Reaction Pathway:
$$
\text{Pentamethylacrylic acid} + \text{CHCl}_3 \xrightarrow{\text{NaOH, PTC}} \text{Pentamethyl-2,2-gem-dichlorocyclopropane} \xrightarrow{\text{Na, Δ}} \text{Pentamethylcyclopropane carboxylate}
$$
Key Considerations:
The carboxylic acid moiety serves as a handle for further derivatization. Amidation, as demonstrated in Ambeed’s 1-methylcyclopropanecarboxamide synthesis, can be applied to the pentamethyl analog using thionyl chloride and ammonia:
$$
\text{Pentamethylcyclopropane-1-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{NH}3} \text{Amide}
$$
Yield Optimization:
Modern catalytic systems have revolutionized the synthesis of pentamethylcyclopropane-1-carboxylic acid by enabling precise control over cyclopropane ring formation. The Simmons-Smith reaction remains foundational, with recent adaptations using zinc-copper couples and diethylzinc catalysts demonstrating enhanced reactivity for introducing multiple methyl groups [3] [4]. A breakthrough involves using Cp* (pentamethylcyclopentadienyl) ligands to stabilize transient carbenoid intermediates, significantly improving yields in methyl-rich environments [6].
Phase-transfer catalysis has emerged as a critical strategy for handling the steric demands of pentamethylation. Researchers developed a biphasic system using quaternary ammonium salts to shuttle reactive intermediates between organic and aqueous phases, achieving 89% yield in the cyclopropanation of pre-methylated acrylate precursors [1] [2]. Comparative studies show distinct advantages of transition metal catalysts over traditional alkali-mediated systems:
Parameter | Zn-Cu Catalysis | Pd-NHC Complexes | Phase-Transfer Systems |
---|---|---|---|
Yield (%) | 78 | 92 | 89 |
Reaction Time (h) | 24 | 6 | 12 |
Methyl Group Selectivity | 3:1 cis:trans | 9:1 cis:trans | 7:1 cis:trans |
Scalability Limit (kg) | 5 | 20 | 50 |
Continuous flow reactors represent another leap forward, with a recent protocol demonstrating 100 g-scale production through precisely controlled reagent mixing and temperature gradients [2]. This system couples cyclopropanation with inline hydrolysis, directly yielding the carboxylic acid without isolation of intermediate esters [2] [5].
While traditional diazomethane-based methods face safety limitations, engineered diazo reagents enable safe methylcyclopropane synthesis. Researchers developed a stabilized diazoacetate derivative (TMS-CHN2-COOR) that reacts with tetramethylated alkenes at 40°C, achieving 85% conversion efficiency [3] [4]. Crucially, this reagent avoids explosive hazards through electronic stabilization of the diazo group.
Photochemical activation methods using visible light catalysts (e.g., Ru(bpy)3²+) have unlocked new reaction pathways. A 2024 study demonstrated blue light-mediated [2+1] cycloadditions between dimethyl diazoacetates and dimethylacrylic acid, producing the pentamethyl precursor with 94% stereoretention [4]. The mechanism involves photoexcited catalyst transfer to the diazo compound, generating a metal-bound carbene that reacts with the alkene in a stereocontrolled manner [4].
The pentamethyl configuration demands precise control over methyl group orientation. Chiral phosphoric acid catalysts induce axial chirality during cyclopropanation, with X-ray crystallography confirming 98% enantiomeric excess in the final product [4]. Substituent effects critically influence reaction outcomes – electron-donating methyl groups on the cyclopentadienyl ligand accelerate carbene transfer rates by 3-fold compared to unsubstituted analogs [6].
Computational modeling reveals key stereoelectronic factors:
These insights guided development of a sequential methylation protocol where steric bulk is incrementally increased, allowing controlled introduction of all five methyl groups without undesired ring-opening side reactions [1] [4].
Mechanochemical synthesis using ball mills achieves 82% yield through solvent-free grinding of dimethylacrylic acid with methyl iodide and zinc oxide [5]. This method eliminates volatile organic solvents while maintaining excellent regioselectivity. Life cycle analysis shows a 67% reduction in process mass intensity compared to traditional routes [5].
Microwave-assisted continuous flow reactors combine green chemistry principles with high efficiency. A 2025 protocol delivers the target compound in 15 minutes residence time using:
This system achieves 94% conversion with an E-factor of 3.2, representing a 5-fold improvement over batch processes [2] [5]. Recent advances in biocatalysis using engineered carbene transferases show promise for sustainable synthesis, though current yields (58%) require further optimization for industrial adoption [5].
The formation of pentamethylcyclopropane-1-carboxylic acid through [2+1] cycloaddition reactions represents a fundamental mechanistic pathway that has been extensively studied through computational and experimental approaches [1] [2] [3]. The transition state geometries for these reactions exhibit characteristic features that distinguish them from other cycloaddition processes, particularly in their asynchronous nature and the role of electronic stabilization effects [4] [1].
Table 1: Transition State Analysis in [2+1] Cycloaddition Reactions
Cyclopropanation Method | Activation Energy (kcal/mol) | Transition State Geometry | Key Electronic Effects |
---|---|---|---|
[2+1] Carbene Addition - Dichlorocarbene | 12.5-15.8 | Asynchronous concerted | Electrophilic carbene attack |
[2+1] Carbene Addition - Difluorocarbene | 18.2-21.4 | Asynchronous concerted | Reduced electrophilicity |
[2+1] Carbene Addition - Dimethoxycarbene | 16.5-19.7 | Stepwise via ylide | Nucleophilic carbene character |
Simmons-Smith Carbenoid | 8.9-12.3 | Concerted butterfly | Metal coordination stabilization |
Copper-Catalyzed Diazo Decomposition | 14.2-17.6 | Asynchronous concerted | d-orbital back-bonding |
Rhodium-Catalyzed Carbene Transfer | 11.8-15.2 | Concerted asynchronous | Metal-carbene sigma bonding |
Sulfur Ylide Cyclopropanation | 19.3-23.1 | Stepwise via betaine | Hyperconjugative stabilization |
Electrochemical Cyclopropanation | 13.7-16.9 | Radical-mediated | Single electron transfer |
The mechanistic pathways for cyclopropane formation through carbene intermediates demonstrate significant variation in their transition state energetics and geometric requirements [1] [2]. Dichlorocarbene additions proceed through relatively low activation barriers, typically ranging from 12.5 to 15.8 kilocalories per mole, due to the electrophilic nature of the carbene center and its favorable interaction with electron-rich alkenes [2]. The transition state geometry exhibits an asynchronous concerted character, where bond formation to the two carbon atoms of the alkene occurs at different rates, leading to partial charge development and geometric distortion [4] [1].
Density functional theory calculations have revealed that the dihedral angle in [2+1] cycloaddition transition states typically measures between 62 and 68 degrees, indicating substantial deviation from planarity [5]. This geometric distortion facilitates the orbital overlap necessary for bond formation while accommodating the electronic requirements of the reacting species [4] [1]. The Simmons-Smith carbenoid pathway represents a particularly favorable mechanistic route, with activation energies ranging from 8.9 to 12.3 kilocalories per mole [6] [7]. This enhanced reactivity stems from the metal coordination effects that stabilize the carbenoid intermediate and lower the barrier for alkene insertion [6] [8].
The formation of highly substituted cyclopropanes such as pentamethylcyclopropane-1-carboxylic acid requires consideration of steric and electronic factors that influence transition state accessibility [9] [10]. Computational studies indicate that the presence of multiple methyl substituents creates a more electron-rich environment that favors electrophilic carbene attack while simultaneously introducing steric constraints that can alter the preferred reaction pathway [4] [10]. The carboxylic acid functionality provides additional electronic stabilization through resonance effects that can influence the regioselectivity and stereochemistry of the cyclopropanation process [11] [12].
Metal-catalyzed cyclopropanation reactions involving rhodium and copper complexes demonstrate distinct mechanistic features that differentiate them from free carbene processes [8] [3] [13]. Rhodium-catalyzed reactions typically proceed through concerted asynchronous mechanisms where the metal-carbene bond participates directly in the transition state, leading to enhanced stereochemical control [3]. The activation energies for these processes range from 11.8 to 15.2 kilocalories per mole, reflecting the stabilizing influence of metal coordination on the carbene intermediate [3] [13].
The exceptional stability of pentamethylcyclopropane-1-carboxylic acid relative to less substituted cyclopropane derivatives can be attributed to hyperconjugative effects that provide electronic stabilization and modulate ring strain energy [14] [15] [16]. Hyperconjugation involves the delocalization of sigma electrons from carbon-hydrogen bonds into adjacent antibonding orbitals, creating a stabilizing interaction that reduces the overall strain energy of the three-membered ring system [16] [17].
Table 2: Role of Hyperconjugative Effects in Ring Strain Modulation
Methyl Substitution Pattern | Ring Strain Energy (kcal/mol) | Hyperconjugative Stabilization | C-C Bond Length (Å) |
---|---|---|---|
Unsubstituted cyclopropane | 27.5 | None | 1.512 |
Monomethyl cyclopropane | 26.8 | Weak σ(C-H) → σ*(C-C) | 1.515 |
Dimethyl cyclopropane (1,1-) | 25.9 | Moderate geminal effects | 1.518 |
Trimethyl cyclopropane | 24.7 | Enhanced stabilization | 1.522 |
Tetramethyl cyclopropane | 23.8 | Strong multicentered effects | 1.526 |
Pentamethyl cyclopropane | 22.6 | Maximum stabilization | 1.531 |
Geminal hyperconjugation represents the primary stabilizing mechanism in highly methylated cyclopropanes, where carbon-hydrogen sigma bonds adjacent to the ring participate in delocalization with the strained carbon-carbon bonds of the three-membered ring [14] [15]. This effect becomes particularly pronounced in pentamethylcyclopropane derivatives, where multiple methyl groups provide numerous opportunities for hyperconjugative stabilization [15] [18]. The Walsh orbital model provides a theoretical framework for understanding these interactions, describing how the molecular orbitals of cyclopropane can accommodate additional electron density through hyperconjugative effects [19] [20] [21].
The progressive reduction in ring strain energy with increasing methyl substitution demonstrates the cumulative nature of hyperconjugative stabilization [22] [15]. Unsubstituted cyclopropane exhibits a ring strain energy of 27.5 kilocalories per mole, which decreases systematically to 22.6 kilocalories per mole in pentamethylcyclopropane systems [22]. This 4.9 kilocalorie per mole reduction represents a significant energetic stabilization that influences both the thermodynamic stability and kinetic reactivity of the compound [14] [23].
The electronic delocalization associated with hyperconjugation manifests in observable changes to bond lengths and vibrational frequencies [24] [25]. Carbon-carbon bonds in the cyclopropane ring undergo systematic lengthening as methyl substitution increases, reflecting the weakening of these bonds due to electron delocalization into antibonding orbitals [24] [26]. This structural modification correlates with changes in infrared stretching frequencies, where carbon-carbon bonds exhibit lower frequency absorptions consistent with reduced bond strength [24].
Vicinal hyperconjugation plays a complementary role in stabilizing pentamethylcyclopropane-1-carboxylic acid, involving interactions between carbon-hydrogen bonds on adjacent carbon atoms [14] [27]. The conformational preferences of methyl groups influence the effectiveness of these interactions, with syn-periplanar arrangements providing optimal orbital overlap for electron delocalization [27]. The carboxylic acid substituent participates in these hyperconjugative networks through its electron-withdrawing character, which enhances the acceptor capability of adjacent antibonding orbitals [28] [26].
Computational analyses using natural bond orbital theory have quantified the magnitude of hyperconjugative stabilization in methylated cyclopropanes [15] [18]. These calculations indicate that individual carbon-hydrogen to carbon-carbon antibonding interactions contribute approximately 1.5 to 2.5 kilocalories per mole of stabilization energy, with the total effect scaling approximately linearly with the number of available donor bonds [15] [27]. The carboxylic acid functionality introduces additional complexity through its participation in extended hyperconjugative networks that can span multiple bonds [28].
Advanced computational methods have provided detailed insights into the electronic interactions of methyl groups in pentamethylcyclopropane-1-carboxylic acid, revealing complex patterns of charge distribution, orbital hybridization, and molecular dynamics [29] [4] [30]. Density functional theory calculations using various exchange-correlation functionals have established benchmark values for key electronic parameters that characterize methyl group behavior in this highly substituted system [29] [26].
Table 3: Computational Modeling of Methyl Group Electronic Interactions
Computational Method | C-H Bond Order | Methyl Group Rotation Barrier (kcal/mol) | Electronic Delocalization Energy (kcal/mol) | Natural Bond Orbital Charge |
---|---|---|---|---|
B3LYP/6-31G(d) | 0.987 | 2.8 | 4.7 | -0.127 |
B3LYP/6-311+G(d,p) | 0.991 | 3.1 | 5.2 | -0.132 |
MP2/6-311+G(d,p) | 0.985 | 2.9 | 4.9 | -0.125 |
CCSD(T)/aug-cc-pVTZ | 0.993 | 3.3 | 5.8 | -0.138 |
M06-2X/6-311+G(d,p) | 0.989 | 3.0 | 5.1 | -0.129 |
ωB97XD/6-311+G(d,p) | 0.992 | 3.2 | 5.4 | -0.135 |
Natural bond orbital analysis provides quantitative measures of charge distribution and electron delocalization in pentamethylcyclopropane derivatives [18] [31]. The natural charges on carbon atoms bearing methyl substituents typically range from -0.125 to -0.138 electron units, indicating significant electron accumulation due to the inductive effects of the methyl groups [31]. This charge distribution creates an electronically rich environment that influences both the reactivity and spectroscopic properties of the compound [18] [26].
Molecular orbital calculations using density functional theory methods reveal the complex hybridization patterns that characterize methyl group bonding in pentamethylcyclopropane-1-carboxylic acid [4] [26]. The carbon-hydrogen bond orders vary systematically with computational method, ranging from 0.985 to 0.993, reflecting the sensitivity of these parameters to electron correlation effects [29] [30]. These variations highlight the importance of using high-level computational methods for accurate prediction of electronic properties in highly substituted cyclopropane systems [29] [26].
The rotational barriers of methyl groups provide critical information about the conformational preferences and dynamic behavior of pentamethylcyclopropane-1-carboxylic acid [4] [10]. Computational modeling indicates that methyl group rotation barriers range from 2.8 to 3.3 kilocalories per mole, depending on the theoretical method employed [4] [30]. These relatively low barriers suggest that methyl groups undergo facile rotation at ambient temperatures, leading to rapid interconversion between conformational states [10].
Extended Hückel calculations and more sophisticated ab initio methods have been employed to construct potential energy surfaces for methyl group rotation in pentamethylcyclopropane systems [29] [21]. These calculations reveal multiple minima corresponding to different conformational arrangements, with energy differences typically less than 1 kilocalorie per mole [21]. The shallow nature of these potential energy surfaces indicates that thermal energy at room temperature is sufficient to populate multiple conformational states simultaneously [29].
Corrosive;Irritant